5-Ethoxy-2,2-dimethylfuran-3(2H)-one
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Overview
Description
5-Ethoxy-2,2-dimethylfuran-3(2H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2-dimethylfuran-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of ethyl acetoacetate with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
- Temperature: Moderate to high temperatures (e.g., 60-100°C)
- Solvent: Common solvents include ethanol or methanol
- Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of method would depend on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2,2-dimethylfuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2,2-dimethylfuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylfuran: Lacks the ethoxy group, which can significantly alter its chemical properties.
5-Methoxy-2,2-dimethylfuran-3(2H)-one: Similar structure but with a methoxy group instead of an ethoxy group.
2,5-Dimethylfuran: Another furan derivative with different substitution patterns.
Uniqueness
5-Ethoxy-2,2-dimethylfuran-3(2H)-one is unique due to its specific substituents, which can influence its reactivity, stability, and potential applications. The presence of both ethoxy and dimethyl groups can affect its solubility, boiling point, and interaction with other molecules.
Properties
CAS No. |
88329-67-3 |
---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-ethoxy-2,2-dimethylfuran-3-one |
InChI |
InChI=1S/C8H12O3/c1-4-10-7-5-6(9)8(2,3)11-7/h5H,4H2,1-3H3 |
InChI Key |
ZKIKRBSUWNJBSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)C(O1)(C)C |
Origin of Product |
United States |
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